2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with a halogenated pyrrolidine intermediate.
Formation of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propanone
- 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanone
Uniqueness
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of pyridine, pyrimidine, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel therapeutic agents.
Properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(8-12-2-1-5-16-9-12)19-7-4-13(10-19)21-14-3-6-17-11-18-14/h1-3,5-6,9,11,13H,4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYGEPDNOUOEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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